1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE
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Overview
Description
1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and dimethylphenyl groups
Preparation Methods
The synthesis of 1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE typically involves multi-step organic reactions. One common method includes the cyclization of chalcones followed by acetylation. This process can be carried out under solvent-free conditions using microwave irradiation, which enhances the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The pyrrole ring’s electronic properties also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar compounds include other acetyl-substituted pyrroles and dimethylphenyl derivatives. Compared to these, 1-[4-ACETYL-1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Examples of similar compounds are 1-acetyl-3,5-dimethylpyrrole and 1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole .
Properties
IUPAC Name |
1-[4-acetyl-1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-10-7-11(2)9-16(8-10)19-12(3)17(14(5)20)18(13(19)4)15(6)21/h7-9H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPSBPWLWINYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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